1-benzyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole
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Overview
Description
1-benzyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is a complex organic compound that features a benzimidazole core, a benzyl group, and a piperazine ring substituted with a pyridin-3-ylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the benzyl group: Benzylation of the benzimidazole core can be carried out using benzyl halides in the presence of a base such as potassium carbonate.
Synthesis of the piperazine derivative: The piperazine ring can be functionalized with a pyridin-3-ylsulfonyl group through nucleophilic substitution reactions.
Coupling of the piperazine derivative with the benzimidazole core: This step involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-benzyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
1-benzyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole
- 1-benzyl-2-((4-(pyridin-2-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole
- 1-benzyl-2-((4-(pyridin-4-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole
Uniqueness
1-benzyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is unique due to the specific positioning of the pyridin-3-ylsulfonyl group, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct interactions with molecular targets compared to similar compounds.
Properties
IUPAC Name |
1-benzyl-2-[(4-pyridin-3-ylsulfonylpiperazin-1-yl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S/c30-32(31,21-9-6-12-25-17-21)28-15-13-27(14-16-28)19-24-26-22-10-4-5-11-23(22)29(24)18-20-7-2-1-3-8-20/h1-12,17H,13-16,18-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDIZWJEGDVTLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)S(=O)(=O)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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